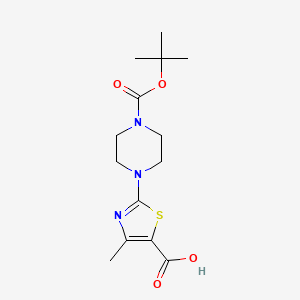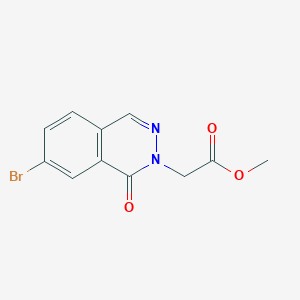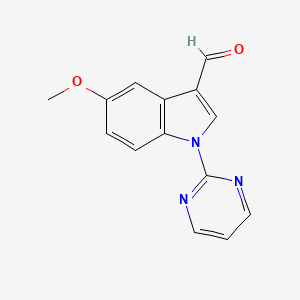
(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C22H20N4O and its molecular weight is 356.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
A significant application of compounds structurally related to (1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is in anti-cancer research. A study synthesized indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer types including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. These compounds showed a higher range of cancer cell growth inhibition compared to imatinib, a standard reference, particularly against leukemia cells (Khalilullah et al., 2022).
Potential Antitumor Activity
Another research direction involves the development of new indole derivatives containing pyrazoles with potential antitumor activity. These derivatives were synthesized and tested for tumor cell-growth inhibition, highlighting their potential as antitumor agents (Farghaly, 2010).
Molecular Structure Analysis
Studies have also focused on synthesizing and characterizing the molecular structures of related compounds. For instance, a pyrazolyl-triazolyl methanone compound was synthesized, and its structure identified through X-ray diffraction, providing insights into the chemical structure and properties of similar compounds (Cao et al., 2010).
Inhibitors of Fructose-1,6-bisphosphatase
Compounds in this chemical class have been screened for their inhibitory effects on fructose-1,6-bisphosphatase (FBPase), a key enzyme in the regulation of glucose metabolism. This screening identified potent inhibitor lead compounds, providing a foundation for developing new treatments for disorders related to glucose metabolism (Rudnitskaya et al., 2009).
Central Nervous System Depressants
Some derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. These compounds also showed potential antipsychotic effects, expanding the therapeutic applications of this chemical class (Butler et al., 1984).
Antimicrobial Activity
Synthesizing and testing these compounds for antimicrobial activity has been a significant area of research. New derivatives were developed and showed good activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential use in treating microbial infections (Kumar et al., 2012).
Properties
IUPAC Name |
1H-indol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-25-12-18(11-24-25)20-14-26(13-17-4-2-3-5-19(17)20)22(27)16-6-7-21-15(10-16)8-9-23-21/h2-12,20,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYNONCXCMILJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)







![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)
